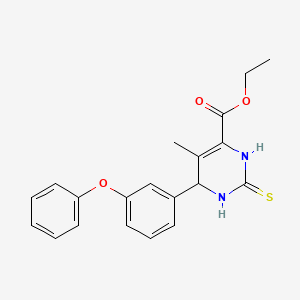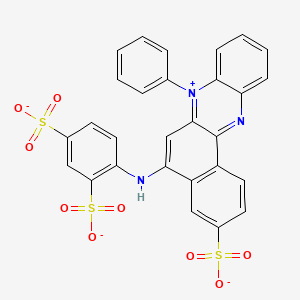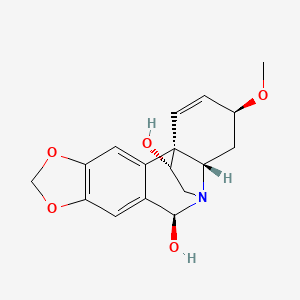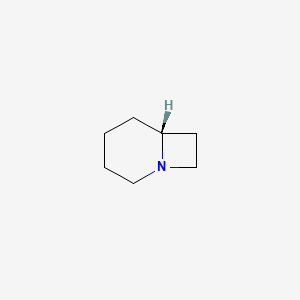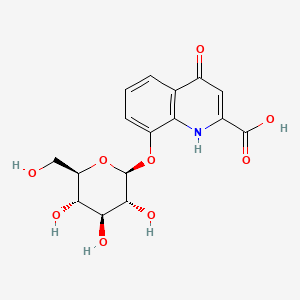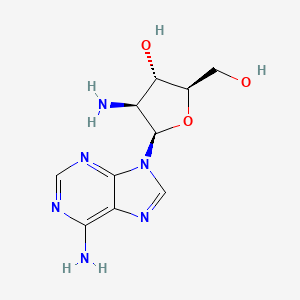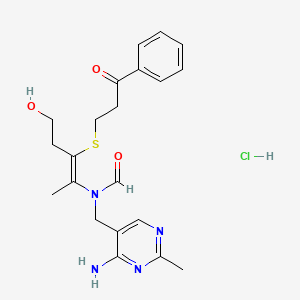![molecular formula C25H26ClNO3 B1225846 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B1225846.png)
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide is a diarylmethane.
Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Treatment
Recent research has identified compounds structurally similar to 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide demonstrating significant antiproliferative activities. For instance, certain neolignans isolated from traditional Chinese medicine have shown potential in inhibiting cancer cell growth, particularly in human NSCLC A549 and H460 cell lines. These compounds work by inducing apoptosis in cancer cells via the mitochondrial pathway (Xinhua Ma et al., 2017).
Antimalarial Activity
Another area of application for similar compounds involves antimalarial activity. Research in this domain has focused on developing compounds that show significant activity against various strains of Plasmodium, the parasite responsible for malaria. These studies have highlighted the importance of specific molecular structures in enhancing antimalarial potency (L. M. Werbel et al., 1986).
Nematicidal Activity
Compounds with structures analogous to 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide have also been explored for their nematicidal activity. These compounds have shown effectiveness against root-knot nematodes, which are significant agricultural pests (Sumona Kumari et al., 2014).
Pharmaceutical Development
In the pharmaceutical industry, structurally related compounds have been developed for various therapeutic applications. These include the development of selective androgen receptor modulators for treating androgen-dependent diseases, and the design of kappa opioid receptor antagonists (Di Wu et al., 2006) (F. Carroll et al., 2006).
Biochemical Research
In biochemical research, compounds with a similar structure have been utilized for elucidating molecular structures and stereochemistry in studies related to cancer chemotherapy and other medical applications (A. Camerman et al., 1978).
Quantum Chemical Studies
Additionally, quantum chemical studies on analog compounds have provided insights into their molecular interactions and properties, furthering our understanding of their potential as therapeutic agents (I. Otuokere et al., 2015).
Propriétés
Nom du produit |
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide |
|---|---|
Formule moléculaire |
C25H26ClNO3 |
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H26ClNO3/c1-17(2)30-21-11-8-18(9-12-21)16-27-25(29)15-22(19-6-4-3-5-7-19)23-14-20(26)10-13-24(23)28/h3-14,17,22,28H,15-16H2,1-2H3,(H,27,29) |
Clé InChI |
GKTLATIRVIDXLX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



